

# Synthesis of Bromiodomethane from Dichloromethane: An In-depth Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Bromiodomethane

Cat. No.: B1195271

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This technical guide provides a comprehensive overview of the synthesis of **bromiodomethane** from the readily available starting material, dichloromethane. The primary synthetic route detailed is a two-step process involving the initial conversion of dichloromethane to an intermediate, followed by a halide exchange reaction to yield the final product. This document offers detailed experimental protocols, quantitative data, and visual representations of the reaction pathways and workflows to assist researchers in the practical application of this synthesis.

## Introduction

**Bromiodomethane** ( $\text{CH}_2\text{BrI}$ ) is a valuable dihalomethane reagent in organic synthesis, finding applications in the formation of cyclopropanes and the introduction of the bromiodomethyl group into various molecular scaffolds. Its synthesis from dichloromethane presents an economical and practical route for laboratory and potential pilot-scale production. The most viable pathway involves a two-step sequence: the bromination of dichloromethane to yield dibromomethane, followed by a Finkelstein-type halide exchange reaction to introduce the iodine atom.

## Synthetic Pathway Overview

The overall synthetic strategy is a two-step process:

- Bromination of Dichloromethane: Dichloromethane is converted to dibromomethane. This is typically achieved through a Lewis acid-catalyzed reaction with hydrogen bromide.
- Finkelstein Halide Exchange: The resulting dibromomethane undergoes a nucleophilic substitution with an iodide salt to produce **bromoiodomethane**.

Below is a graphical representation of the overall synthetic pathway.



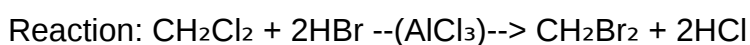
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Caption: Overall synthetic pathway for the conversion of dichloromethane to **bromoiodomethane**.

## Experimental Protocols

### Step 1: Synthesis of Dibromomethane from Dichloromethane

This procedure is adapted from established industrial methods for the bromination of dichloromethane.



Materials:

- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ )
- Anhydrous Aluminum Trichloride ( $\text{AlCl}_3$ )
- Hydrogen Bromide (HBr) gas
- Sodium Hydroxide (NaOH) solution (for neutralization)
- Anhydrous Magnesium Sulfate ( $\text{MgSO}_4$ ) or Calcium Chloride ( $\text{CaCl}_2$ )

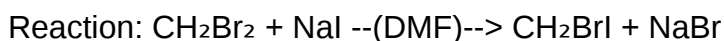
- Round-bottom flask
- Gas inlet tube
- Reflux condenser
- Heating mantle
- Separatory funnel
- Distillation apparatus

Procedure:

- **Reaction Setup:** In a dry round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a reflux condenser, add dichloromethane and a catalytic amount of anhydrous aluminum trichloride.
- **Reaction Execution:** Heat the mixture gently while bubbling dry hydrogen bromide gas through the solution. The reaction temperature should be maintained to ensure a steady reflux. The reaction progress can be monitored by gas chromatography (GC) to observe the consumption of dichloromethane and the formation of dibromomethane.
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. Carefully wash the reaction mixture with water and then with a dilute solution of sodium hydroxide to neutralize any remaining acid. Separate the organic layer.
- **Purification:** Dry the organic layer over anhydrous magnesium sulfate or calcium chloride. Filter the drying agent and purify the crude dibromomethane by fractional distillation.

## Step 2: Synthesis of Bromiodomethane from Dibromomethane (Finkelstein Reaction)

This protocol is based on the well-established Finkelstein halide exchange reaction.



Materials:

- Dibromomethane ( $\text{CH}_2\text{Br}_2$ )
- Sodium Iodide ( $\text{NaI}$ )
- Anhydrous N,N-Dimethylformamide (DMF)
- Dichloromethane (for extraction)
- Sodium Thiosulfate ( $\text{Na}_2\text{S}_2\text{O}_3$ ) solution
- Brine (saturated  $\text{NaCl}$  solution)
- Anhydrous Magnesium Sulfate ( $\text{MgSO}_4$ )
- Round-bottom flask
- Reflux condenser
- Heating mantle
- Separatory funnel
- Rotary evaporator

#### Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium iodide in anhydrous N,N-dimethylformamide.
- **Reaction Execution:** Add dibromomethane to the solution and heat the mixture to a gentle reflux. The reaction is driven by the precipitation of sodium bromide, which is less soluble in DMF than sodium iodide. Monitor the reaction progress by GC or Thin Layer Chromatography (TLC).
- **Work-up:** Cool the reaction mixture and pour it into water. Extract the aqueous layer with dichloromethane. Combine the organic extracts and wash them with a dilute solution of sodium thiosulfate to remove any residual iodine, followed by a wash with brine.

- Purification: Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude **bromoiodomethane** can be further purified by vacuum distillation.

## Quantitative Data

The following tables summarize the key quantitative data for the synthesis of **bromoiodomethane** from dichloromethane.

Table 1: Synthesis of Dibromomethane from Dichloromethane

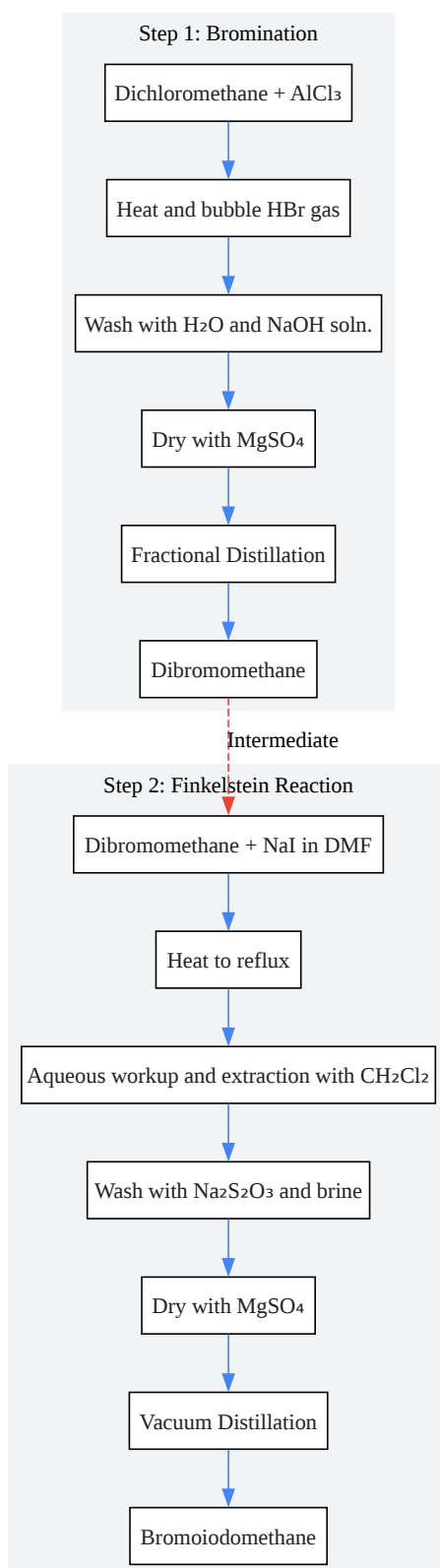
Parameter	Value	Reference
Starting Material	Dichloromethane	Generic Industrial Method
Reagents	HBr, AlCl <sub>3</sub>	Generic Industrial Method
Reaction Time	Not Specified	Generic Industrial Method
Temperature	Reflux	Generic Industrial Method
Yield	>80% (typical)	Generic Industrial Method
Purity	High after distillation	Generic Industrial Method

Table 2: Synthesis of **Bromoiodomethane** from Dibromomethane

Parameter	Value	Reference
Starting Material	Dibromomethane	Miyano et al.
Reagents	NaI, DMF	Miyano et al.
Reaction Time	5 hours	Miyano et al.
Temperature	Gentle Reflux	Miyano et al.
Yield	34% (based on NaI)	Miyano et al.
Boiling Point	138-139 °C	Miyano et al.

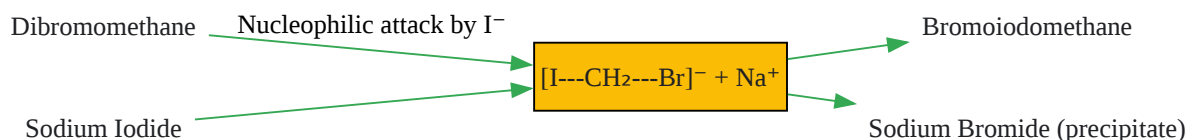
## Experimental Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow and the underlying chemical transformation.



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Caption: Detailed experimental workflow for the two-step synthesis of **bromoiodomethane**.



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Caption: Simplified representation of the Finkelstein reaction mechanism.

## Safety Considerations

- Dichloromethane: is a volatile and potentially carcinogenic solvent. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
- Hydrogen Bromide: is a corrosive and toxic gas. All manipulations should be performed in a fume hood.
- Aluminum Trichloride: is a corrosive solid that reacts violently with water. Handle with care and in a dry environment.
- **Bromoiodomethane** and Dibromomethane: are dense, volatile, and lachrymatory compounds. Handle in a fume hood and wear appropriate PPE.

This guide provides a framework for the synthesis of **bromoiodomethane** from dichloromethane. Researchers should always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before conducting any chemical synthesis. The reaction conditions, particularly for the bromination step, may require optimization based on the specific laboratory setup and desired scale.

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### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)